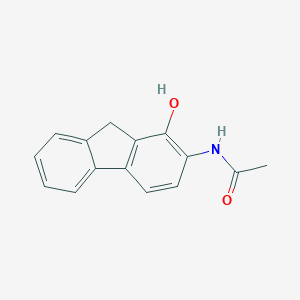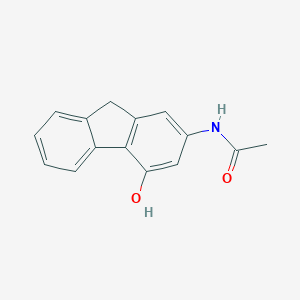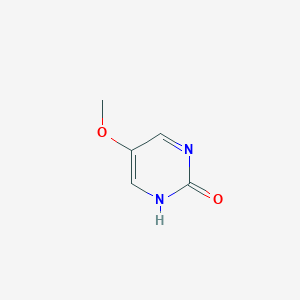
5-Methoxypyrimidin-2(1H)-one
Descripción general
Descripción
5-Methoxypyrimidin-2(1H)-one, also known as 5-MOP, is a heterocyclic organic compound with a pyrimidine ring structure. It is widely used in the field of scientific research due to its unique properties and potential applications. In
Aplicaciones Científicas De Investigación
Conformational Characteristics in Nucleotides
- Study 1: The molecular conformations of 2-thiopyrimidine nucleotides, related to 5-Methoxypyrimidin-2(1H)-one, were analyzed using proton NMR techniques. These nucleotides, as monomers, are predominantly in the 3E-gg-anti form, contributing to the stability of tRNA's conformation (Yokoyama et al., 1979).
Solubility Studies
- Study 2: The solubility of 2,4-Dichloro-5-methoxypyrimidine was measured in various solvents. This study used the λ−h equation and Apelblat equation for correlation, providing insights into the chemical properties and applications of similar compounds (Liu et al., 2010).
Environmental Applications
- Study 3: A study on the electrochemical treatment of anticancer drugs wastewater containing 5-Fluoro-2-Methoxypyrimidine showcases environmental applications. The study highlights optimal conditions for treatment and discusses degradation pathways, indicating the relevance of such compounds in wastewater treatment technologies (Zhang et al., 2016).
Thermal Rearrangement Studies
- Study 4: Investigated the thermal rearrangement of 2(and 4)-methoxy-5-phenylpyrimidines, a study relevant to understanding the chemical behavior and potential applications of pyrimidine derivatives under thermal conditions (Brown & Lee, 1970).
Tautomerism and Solvation Studies
- Study 5: Examined the tautomerism of 5-Fluoro-4-hydroxy-2-methoxypyrimidine, focusing on conditions that stabilize zwitterionic structures. Such studies are crucial for understanding the chemical behavior in different solvents, which can influence its applications in various fields (Kheifets et al., 2006).
Synthesis and Spectral Studies
- Study 6: Explores the design and synthesis of 5-substituted arylpyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones, based on pirfenidone, indicating the synthetic versatility and potential medicinal applications of pyrimidine derivatives (Abd El Kader et al., 2012).
Propiedades
IUPAC Name |
5-methoxy-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHAGBDMCDYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyrimidin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




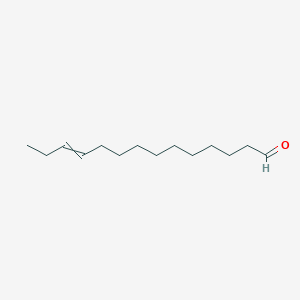



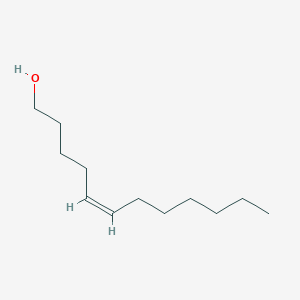
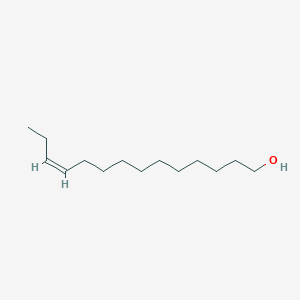
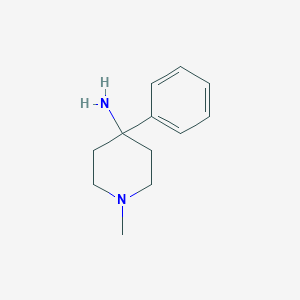
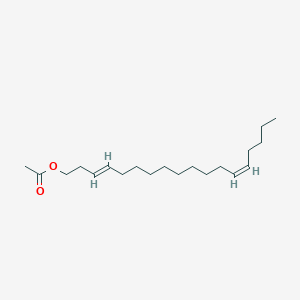
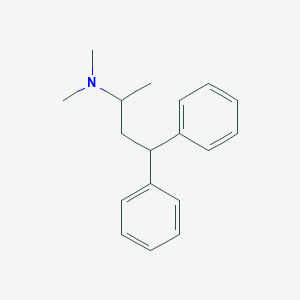
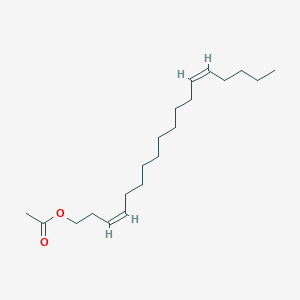
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)
